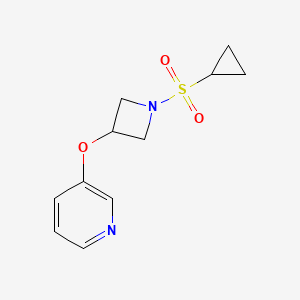

3-((1-(Cyclopropylsulfonyl)azetidin-3-yl)oxy)pyridine

Description

Properties

IUPAC Name |

3-(1-cyclopropylsulfonylazetidin-3-yl)oxypyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3S/c14-17(15,11-3-4-11)13-7-10(8-13)16-9-2-1-5-12-6-9/h1-2,5-6,10-11H,3-4,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVDCWMNVBVDJCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)N2CC(C2)OC3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-(Cyclopropylsulfonyl)azetidin-3-yl)oxy)pyridine typically involves the following steps:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving suitable precursors.

Introduction of the Cyclopropylsulfonyl Group: This step involves the sulfonylation of the azetidine ring using cyclopropylsulfonyl chloride under basic conditions.

Coupling with Pyridine: The final step involves the coupling of the cyclopropylsulfonyl-substituted azetidine with a pyridine derivative through an etherification reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-((1-(Cyclopropylsulfonyl)azetidin-3-yl)oxy)pyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of reduced azetidine derivatives.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

3-((1-(Cyclopropylsulfonyl)azetidin-3-yl)oxy)pyridine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial or antiviral properties.

Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-((1-(Cyclopropylsulfonyl)azetidin-3-yl)oxy)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylsulfonyl group may enhance the compound’s binding affinity and specificity towards these targets, leading to modulation of biological pathways.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural features include:

- Pyridine ring : Aromatic nitrogen-containing heterocycle.

- Azetidine ring : Four-membered saturated nitrogen heterocycle.

- Cyclopropylsulfonyl group : Electron-withdrawing sulfonamide substituent.

Table 1: Structural Comparison with Analogous Compounds

Key Observations :

Pharmacological and Physicochemical Properties

Pharmacological Potential:

- Target compound : The sulfonamide group is a common pharmacophore in kinase inhibitors (e.g., JAK inhibitors, as in ) .

- Oxadiazole analog : Oxadiazoles are bioisosteres for esters and amides, often used to enhance bioavailability .

Physicochemical Properties :

Table 3: Property Comparison

Key Insights :

- The sulfonamide group may reduce volatility, as seen in its predicted low vapor pressure.

Biological Activity

The compound 3-((1-(Cyclopropylsulfonyl)azetidin-3-yl)oxy)pyridine is a member of a novel class of heterocyclic compounds that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure

The compound can be represented as follows:

where denote the number of respective atoms in the compound. The cyclopropylsulfonyl and azetidinyl functionalities are critical for its biological activity.

Biological Activity Overview

The biological activity of 3-((1-(Cyclopropylsulfonyl)azetidin-3-yl)oxy)pyridine has been investigated in various studies, focusing primarily on its antibacterial and anti-inflammatory properties.

Antibacterial Activity

Research indicates that derivatives of pyridine compounds exhibit significant antibacterial properties. For instance, studies have shown that compounds similar to 3-((1-(Cyclopropylsulfonyl)azetidin-3-yl)oxy)pyridine demonstrate strong activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .

Table 1: Antibacterial Activity Comparison

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3-((1-(Cyclopropylsulfonyl)azetidin-3-yl)oxy)pyridine | S. aureus | X μg/ml |

| Derivative 21d | S. pneumoniae | 0.5 μg/ml |

| Linezolid | S. pneumoniae | 2 μg/ml |

Note: Specific MIC values for the target compound need to be determined through experimental studies.

The mechanism by which 3-((1-(Cyclopropylsulfonyl)azetidin-3-yl)oxy)pyridine exerts its antibacterial effects likely involves interference with bacterial cell wall synthesis or disruption of metabolic pathways essential for bacterial growth . Molecular docking studies suggest that the compound may bind effectively to target sites within bacterial cells, inhibiting their function.

Case Studies

Several case studies have highlighted the efficacy of pyridine derivatives in clinical settings:

- Study on Biofilm Formation : A study demonstrated that a derivative similar to 3-((1-(Cyclopropylsulfonyl)azetidin-3-yl)oxy)pyridine significantly inhibited biofilm formation in S. pneumoniae, suggesting potential for treating chronic infections associated with biofilms .

- Drug Resistance Assays : Another investigation revealed that certain derivatives maintained effectiveness against drug-resistant strains of bacteria, indicating a promising avenue for further development in antibiotic therapies .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-((1-(cyclopropylsulfonyl)azetidin-3-yl)oxy)pyridine, and how can side reactions be minimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, sulfonylation of the azetidine ring with cyclopropylsulfonyl chloride under anhydrous conditions (e.g., DCM, triethylamine) is critical to avoid hydrolysis . Pyridine-ether linkages can be formed via Mitsunobu reactions or SN2 displacements using activated pyridine derivatives. Side reactions like over-sulfonylation are mitigated by stoichiometric control and low-temperature conditions (0–5°C) .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structure?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and H/C NMR are essential for structural confirmation. For purity assessment, reverse-phase HPLC with UV detection (λ = 254 nm) is recommended, using a C18 column and acetonitrile/water gradient . X-ray crystallography (if crystalline forms exist) can resolve stereochemical ambiguities, as seen in related azetidine-pyridine hybrids .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer : Stability studies indicate that the compound is hygroscopic and prone to sulfonamide hydrolysis in aqueous media. Storage at –20°C under inert gas (argon) in amber vials is advised. Accelerated degradation studies (40°C/75% RH for 4 weeks) show <5% decomposition under these conditions .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the cyclopropylsulfonyl-azetidine moiety in catalytic systems?

- Methodological Answer : The cyclopropyl group induces ring strain, enhancing electrophilicity at the sulfonyl center. Density functional theory (DFT) calculations suggest that the azetidine’s conformation (e.g., puckering) modulates nucleophilic attack rates. Kinetic studies using stopped-flow spectroscopy reveal a two-step mechanism: rapid sulfonyl transfer followed by slower pyridine-azetidine reorganization .

Q. How should researchers address contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies in IC values (e.g., kinase inhibition vs. cytotoxicity) may arise from assay conditions. Standardize protocols by:

- Using identical cell lines (e.g., HEK293 vs. HeLa) and passage numbers.

- Controlling for solvent effects (DMSO ≤0.1% v/v).

- Validating target engagement via SPR or thermal shift assays .

Q. What strategies are effective for improving the compound’s pharmacokinetic profile in preclinical studies?

- Methodological Answer : Structural modifications such as:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.